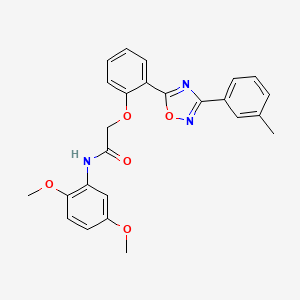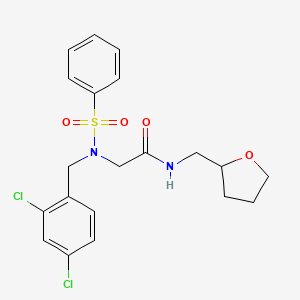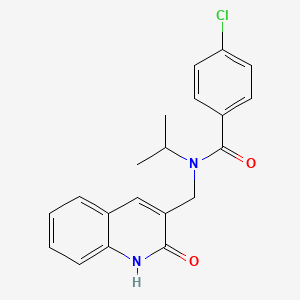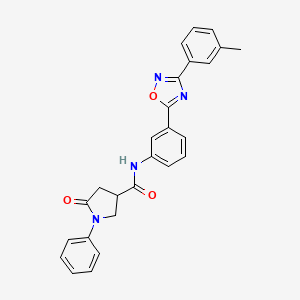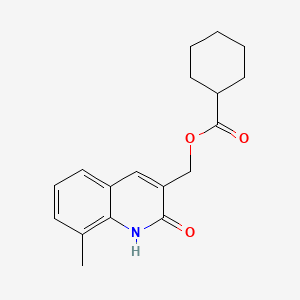
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate, also known as Clioquinol, is an organic compound that has been used in scientific research for several decades. It is a hydroxyquinoline derivative that has been shown to exhibit a range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been used in a variety of scientific research applications, including as an antifungal agent, an anticancer agent, and a potential treatment for neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate exhibits potent antifungal activity against a range of fungal species, including Candida albicans and Aspergillus fumigatus. In addition, (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Furthermore, (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been shown to reduce the accumulation of amyloid beta plaques in the brain, which are associated with Alzheimer's disease.
Wirkmechanismus
The mechanism of action of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate is not fully understood, but it is believed to involve the chelation of metal ions such as copper and zinc. (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been shown to inhibit the activity of enzymes that require metal ions for their function, such as superoxide dismutase and amyloid beta peptide-degrading enzymes. In addition, (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been shown to disrupt the formation of metal ion complexes that are involved in the formation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of metal ion-dependent enzymes, the disruption of metal ion complexes involved in amyloid beta plaque formation, and the reduction of amyloid beta plaque accumulation in the brain. In addition, (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has been shown to exhibit antifungal, antiviral, and anticancer properties. However, the effects of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate on human health are not fully understood, and further research is needed to determine its safety and efficacy.
Vorteile Und Einschränkungen Für Laborexperimente
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate has several advantages for use in lab experiments, including its availability, relatively low cost, and ease of synthesis. In addition, (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate exhibits a range of biological activities that make it a useful tool for investigating various biological processes. However, there are also limitations to the use of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate in lab experiments, including its potential toxicity and the need for further research to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the research of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate, including the investigation of its potential as a treatment for neurodegenerative diseases such as Alzheimer's disease, the development of new synthetic methods for (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate, and the investigation of its potential as an anticancer agent. In addition, further research is needed to determine the safety and efficacy of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate for use in humans, and to investigate its potential as a therapeutic agent for a range of diseases and conditions.
Synthesemethoden
(2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate can be synthesized through several methods, including the reaction of 8-hydroxyquinoline with methyl chloroformate, followed by the reaction with cyclohexanecarboxylic acid. Another method involves the reaction of 8-hydroxyquinoline with chloroacetyl chloride, followed by the reaction with cyclohexanecarboxylic acid. The synthesis of (2-hydroxy-8-methylquinolin-3-yl)methyl cyclohexanecarboxylate is relatively straightforward, and the compound is readily available for scientific research purposes.
Eigenschaften
IUPAC Name |
(8-methyl-2-oxo-1H-quinolin-3-yl)methyl cyclohexanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-12-6-5-9-14-10-15(17(20)19-16(12)14)11-22-18(21)13-7-3-2-4-8-13/h5-6,9-10,13H,2-4,7-8,11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNZPEUPSOJIERT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C=C(C(=O)N2)COC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-2-methyl-N'-(4-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7691203.png)



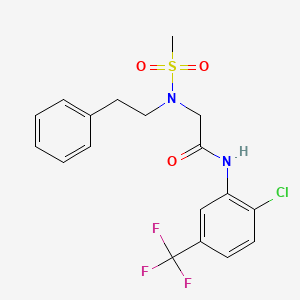
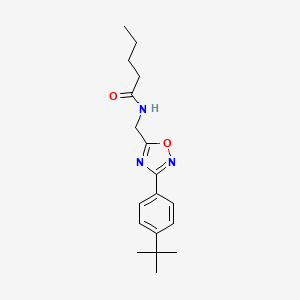
![1-(4-fluorobenzoyl)-N-[2-(methylsulfanyl)phenyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7691234.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-chlorobenzamide](/img/structure/B7691242.png)
